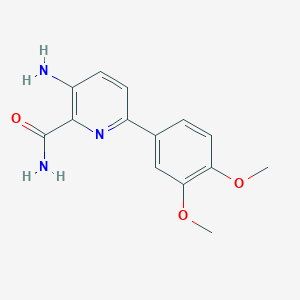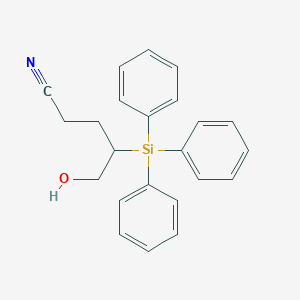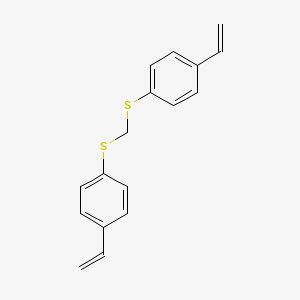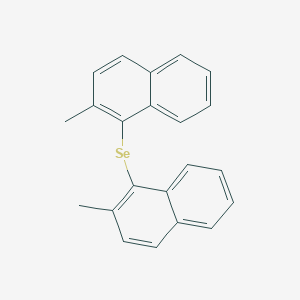![molecular formula C21H24F4O2 B14188269 1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) CAS No. 922718-39-6](/img/structure/B14188269.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) is an organic compound characterized by its unique structure, which includes a nonane backbone with two difluorobenzene groups attached via ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) typically involves the reaction of 2,3-difluorophenol with 1,9-dibromononane under basic conditions. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion generated from 2,3-difluorophenol reacts with 1,9-dibromononane to form the desired ether linkage.
Reaction Conditions:
Reagents: 2,3-difluorophenol, 1,9-dibromononane, base (e.g., potassium carbonate)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced under specific conditions, although this is less common.
Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of methoxy-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the interactions of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the conditions. In biological systems, its fluorinated aromatic rings may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis(pentafluorobenzene)
- 2,2’-((Nonane-1,9-diylbis(oxy))bis(4,1-phenylene))disuccinic acid
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
922718-39-6 |
|---|---|
Fórmula molecular |
C21H24F4O2 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1-[9-(2,3-difluorophenoxy)nonoxy]-2,3-difluorobenzene |
InChI |
InChI=1S/C21H24F4O2/c22-16-10-8-12-18(20(16)24)26-14-6-4-2-1-3-5-7-15-27-19-13-9-11-17(23)21(19)25/h8-13H,1-7,14-15H2 |
Clave InChI |
ALTVSYDMSPBZRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)OCCCCCCCCCOC2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)
![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



![5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14188214.png)
![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)
![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)

![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)

![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
